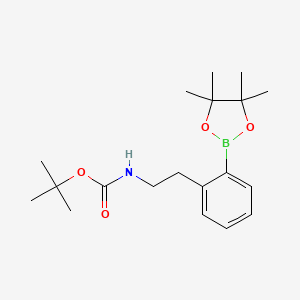![molecular formula C7H8F2O2 B2573109 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid CAS No. 2408971-36-6](/img/structure/B2573109.png)
2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid is a compound that features a unique bicyclic structure known as bicyclo[1.1.1]pentane. This structure is characterized by its high strain and rigidity, making it an interesting subject for chemical research. The incorporation of difluoroacetic acid adds further complexity and potential reactivity to the molecule. This compound is of particular interest in medicinal chemistry due to its potential as a bioisostere for para-substituted benzene rings, which can improve the pharmacokinetic properties of drug candidates .
Mechanism of Action
Target of Action
It is known that strained bicyclic substructures like this compound are increasingly relevant in medicinal chemistry discovery research because of their role as bioisosteres .
Biochemical Pathways
It is known that various photoredox transformations forging c–c and c–n bonds were demonstrated by taking advantage of bcp trifluoroborate salts derived from the bcp boronates .
Pharmacokinetics
It is known that successful drug discovery efforts rely on potent drugs presenting good activity/affinity towards the target of interest as well as satisfactory absorption, distribution, metabolism, excretion, and toxicity (admet) parameters .
Result of Action
It is known that late-stage functionalization performed on natural products and approved drugs proceeded with good efficiency to generate the corresponding bcp conjugates .
Action Environment
It is known that modern medicinal chemistry has embraced the concept of ‘escaping from flatland’ as a powerful tenet to circumvent toxicity and poor pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid typically involves the use of [1.1.1]propellane as a starting material. One common method involves the ring-opening of [1.1.1]propellane followed by multi-step chemical transformations to append functional groups at the bridgehead positions . For instance, the incorporation of difluoroacetic acid can be achieved through a series of reactions involving Grignard reagents and subsequent functionalization steps .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often relies on scalable synthetic routes. These methods may include the use of continuous flow chemistry to ensure efficient and high-yield production . The development of robust and scalable synthetic protocols is crucial for meeting the demand for these compounds in pharmaceutical and material sciences.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bicyclic structure or the difluoroacetic acid moiety.
Substitution: Substitution reactions, particularly at the bridgehead positions, are common and can be achieved using various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Grignard reagents:
Radical initiators: For radical-mediated transformations.
Photoredox catalysts: For enabling photochemical reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups at the bridgehead positions .
Scientific Research Applications
2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for para-substituted benzene rings, which can improve the solubility, metabolic stability, and pharmacokinetic properties of drug candidates.
Material Science: The unique structure of bicyclo[1.1.1]pentane derivatives makes them useful in the development of novel materials, including liquid crystals and molecular rotors.
Chemical Biology: The compound can be used to study the effects of rigid, strained structures on biological systems and their interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid include:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same bicyclic core but differ in the functional groups attached to the bridgehead positions.
Cubanes: Another class of rigid, strained hydrocarbons used as bioisosteres for aromatic rings.
Adamantanes: These compounds also feature a highly rigid structure and are used in similar applications.
Uniqueness
The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with the difluoroacetic acid moiety. This combination imparts unique chemical and physical properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9,5(10)11)6-1-4(2-6)3-6/h4H,1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZRZPKOTHLOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2573029.png)
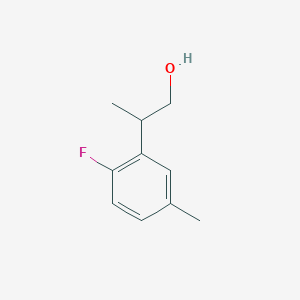
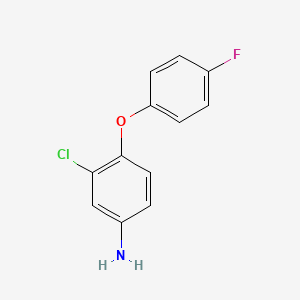
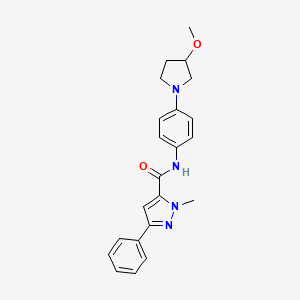
![Methyl (E)-4-oxo-4-[4-[(2-phenylacetyl)amino]piperidin-1-yl]but-2-enoate](/img/structure/B2573034.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-methoxybenzamide](/img/structure/B2573035.png)
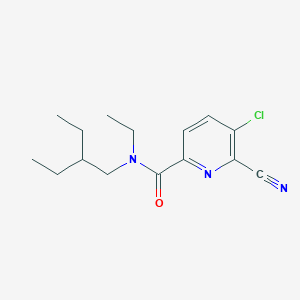
![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2573041.png)
![N-Ethyl-N-[2-[3-(4-methylpiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2573042.png)
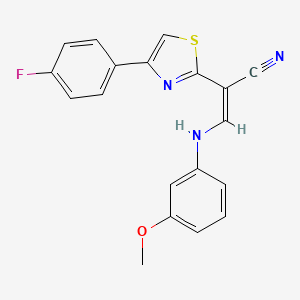
![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2573044.png)
![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2573047.png)
